molecular formula C8H15NO2 B1266362 Ethyl 2-(pyrrolidin-1-yl)acetate CAS No. 22041-19-6

Ethyl 2-(pyrrolidin-1-yl)acetate

Cat. No. B1266362
Key on ui cas rn: 22041-19-6
M. Wt: 157.21 g/mol
InChI Key: IIIBKVMTKMLDFJ-UHFFFAOYSA-N
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Patent
US05244997

Procedure details

To an ice bath-cooled solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran was added dropwise over about 2 hours 250.5 g (1.5 mol) of ethyl bromoacetate, maintaining the temperature below 30° C. To this solution was added 150 mL of toluene to precipitate pyrrolidinium bromide, which was separated by filtration. The filtrate was evaporated under vacuum to provide a residue of about 241 g of ethyl 1-pyrrolinidineacetate.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213.4 g
Type
reactant
Reaction Step One
Quantity
250.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].C1(C)C=CC=CC=1>O1CCCC1>[N:1]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
213.4 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
250.5 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
to precipitate pyrrolidinium bromide, which
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a residue of about 241 g of ethyl 1-pyrrolinidineacetate

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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